molecular formula C23H22BrN3O2S B10936790 2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide

2-({3-[(2-bromophenoxy)methyl]phenyl}carbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No.: B10936790
M. Wt: 484.4 g/mol
InChI Key: AWZYBFSGFGSMPJ-UHFFFAOYSA-N
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Description

2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group, a benzoyl group, and a hydrazinecarbothioamide moiety. Its molecular formula is C23H22BrN3O2S, and it has a molecular weight of 484.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydrazinecarbothioamide moiety is particularly important for its biological activity, as it can form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{3-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H22BrN3O2S

Molecular Weight

484.4 g/mol

IUPAC Name

1-[[3-[(2-bromophenoxy)methyl]benzoyl]amino]-3-(1-phenylethyl)thiourea

InChI

InChI=1S/C23H22BrN3O2S/c1-16(18-9-3-2-4-10-18)25-23(30)27-26-22(28)19-11-7-8-17(14-19)15-29-21-13-6-5-12-20(21)24/h2-14,16H,15H2,1H3,(H,26,28)(H2,25,27,30)

InChI Key

AWZYBFSGFGSMPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Br

Origin of Product

United States

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